N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide
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Overview
Description
The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide” is a complex organic molecule. It is related to a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Scientific Research Applications
Synthesis and Characterization
Research has been focused on synthesizing and characterizing pyrazole derivatives, highlighting the versatility of these compounds in medicinal chemistry. The study by Titi et al. (2020) detailed the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, identifying their potential antitumor, antifungal, and antibacterial activities. The structural analysis revealed significant insights into the geometric parameters and the origin of their biological activity against breast cancer and microbes (Titi et al., 2020).
Antitumor and Antibacterial Potential
Further exploration into the biological activities of pyrazole derivatives has uncovered their potential as antitumor and antibacterial agents. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating their efficacy as anticancer and anti-5-lipoxygenase agents, providing a foundation for future drug development (Rahmouni et al., 2016).
Antioxidant Properties
Another significant area of research is the investigation of antioxidant properties of pyrimidine-containing heterocycles. Salem et al. (2016) focused on synthesizing new compounds with potent antioxidant activity, indicating the potential of these derivatives in combating oxidative stress-related diseases (Salem & Errayes, 2016).
Molecular Interaction Studies
Molecular interaction studies, such as those conducted by Shim et al. (2002), have provided deeper insights into the antagonistic activities of certain pyrazole derivatives by analyzing their interaction with cannabinoid receptors, which can inform the development of novel therapeutic agents targeting these pathways (Shim et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been reported to modulate atp-binding cassette transporters , which play a crucial role in cellular processes such as transmembrane transport of various substrates.
Mode of Action
This interaction could potentially alter the activity of the ATP-binding cassette transporters , affecting the transport of various substrates across the cell membrane.
Biochemical Pathways
Modulation of atp-binding cassette transporters can impact multiple biochemical pathways, including drug metabolism and resistance, lipid transport, and the immune response .
Result of Action
Similar compounds have shown antitumor activities, inducing apoptosis and causing cell cycle arrests in cancer cell lines .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O5/c1-11(2)14-8-18(28)25-21(23-14)27-17(6-12(3)26-27)24-20(30)19(29)22-9-13-4-5-15-16(7-13)32-10-31-15/h4-8,11H,9-10H2,1-3H3,(H,22,29)(H,24,30)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCYOYAUHZNWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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